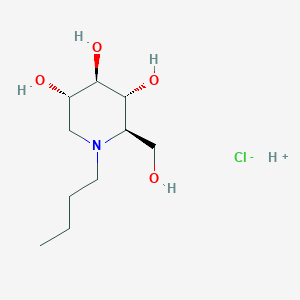

Chlorhydrate de miglustat

Vue d'ensemble

Description

Le chlorhydrate de miglustat est un médicament principalement utilisé pour traiter la maladie de Gaucher de type I et la maladie de Niemann-Pick de type C. Il s'agit d'une petite molécule d'iminosaccharide qui inhibe la synthèse des glycosphingolipides en ciblant l'enzyme glucosylcéramide synthase . Ce composé est commercialisé sous le nom de marque Zavesca et a été approuvé pour un usage médical dans diverses régions, notamment l'Union européenne, les États-Unis et la Corée du Sud .

Applications De Recherche Scientifique

Miglustat hydrochloride has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Miglustat hydrochloride primarily targets the enzyme glucosylceramide synthase . This enzyme plays a crucial role in the synthesis of most glycosphingolipids .

Mode of Action

Miglustat functions as a competitive and reversible inhibitor of glucosylceramide synthase . By inhibiting this enzyme, miglustat prevents the synthesis of glycosphingolipids .

Biochemical Pathways

The inhibition of glucosylceramide synthase by miglustat affects the glycosphingolipid biosynthesis pathway . This results in a decrease in the production of glycosphingolipids .

Pharmacokinetics

Miglustat is orally active and has a bioavailability of 97% . The elimination half-life of miglustat is approximately 6-7 hours , and it is excreted unchanged via the kidneys .

Action Environment

The action of miglustat can be influenced by various environmental factors. For instance, its absorption rate can be affected by food intake . Additionally, its efficacy and stability might be influenced by the patient’s health condition, such as kidney function .

Analyse Biochimique

Biochemical Properties

Miglustat hydrochloride plays a significant role in biochemical reactions by inhibiting the enzyme glucosylceramide synthase. This enzyme is responsible for catalyzing the formation of glucosylceramide, a precursor in the synthesis of glycosphingolipids . By inhibiting this enzyme, miglustat hydrochloride reduces the synthesis of glycosphingolipids, which are involved in various cellular processes. The compound interacts with glucosylceramide synthase through competitive and reversible inhibition, thereby preventing the formation of glucosylceramide .

Cellular Effects

Miglustat hydrochloride has profound effects on various cell types and cellular processes. It influences cell function by reducing the synthesis of glucosylceramide-based glycosphingolipids, which are essential components of cell membranes . This reduction leads to decreased intracellular lipid storage and improved fluid-phase endosomal uptake . Additionally, miglustat hydrochloride has been shown to stabilize neurological symptoms in patients with Niemann-Pick disease type C by reducing the accumulation of neurotoxic lipids .

Molecular Mechanism

At the molecular level, miglustat hydrochloride exerts its effects by competitively and reversibly inhibiting glucosylceramide synthase . This inhibition prevents the formation of glucosylceramide, thereby reducing the synthesis of glycosphingolipids . The compound’s action on glucosylceramide synthase disrupts the metabolic pathway responsible for glycosphingolipid synthesis, leading to decreased lipid accumulation in cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of miglustat hydrochloride have been observed over time. Studies have shown that the compound remains stable and effective in reducing lipid accumulation over extended periods . Long-term treatment with miglustat hydrochloride has demonstrated sustained reductions in intracellular lipid levels and stabilization of neurological symptoms in patients with Niemann-Pick disease type C . The compound’s stability and prolonged efficacy make it a valuable therapeutic agent for long-term management of lysosomal storage disorders .

Dosage Effects in Animal Models

In animal models, the effects of miglustat hydrochloride vary with different dosages. Studies have shown that higher doses of the compound lead to more significant reductions in lipid accumulation . At very high doses, miglustat hydrochloride can cause adverse effects, including gastrointestinal disturbances and weight loss . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

Miglustat hydrochloride is involved in the metabolic pathway of glycosphingolipid synthesis. By inhibiting glucosylceramide synthase, the compound disrupts the formation of glucosylceramide, a key intermediate in the synthesis of glycosphingolipids . This disruption leads to decreased levels of glycosphingolipids in cells, which can have various downstream effects on cellular metabolism .

Transport and Distribution

Miglustat hydrochloride is transported and distributed within cells and tissues through various mechanisms. The compound is absorbed orally and distributed throughout the body, with high bioavailability . It is primarily excreted unchanged by the kidneys . Within cells, miglustat hydrochloride interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s ability to cross the blood-brain barrier allows it to exert its effects on the central nervous system .

Subcellular Localization

Miglustat hydrochloride localizes to specific subcellular compartments where it exerts its inhibitory effects on glucosylceramide synthase . The compound’s localization to the endoplasmic reticulum and Golgi apparatus, where glycosphingolipid synthesis occurs, is critical for its function . Additionally, miglustat hydrochloride may undergo post-translational modifications that influence its targeting and activity within cells .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le chlorhydrate de miglustat peut être synthétisé par une série de réactions chimiques. Une méthode courante implique la double amination réductrice du 5-céto-D-glucose, suivie d'une hydrogénation . Le processus comprend généralement les étapes suivantes :

Préparation de la 2,3,4,6-tétra-O-benzyl-N-butyl-1-désoxynojirimycine : Cet intermédiaire est synthétisé en utilisant le tétra-O-benzyl-glucose comme matière de départ.

Amination réductrice : L'intermédiaire subit une amination réductrice pour former la N-butyl-1-désoxynojirimycine.

Hydrogénation : La dernière étape implique une hydrogénation pour produire le this compound.

Méthodes de production industrielle

La production industrielle du this compound implique des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour garantir une pureté et un rendement élevés. La masse réactionnelle est concentrée, et des solvants tels que le dichlorométhane ou l'acétate d'éthyle sont utilisés pour isoler la forme cristalline du this compound .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de miglustat subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former différents dérivés.

Réduction : Le composé peut être réduit en son alcool correspondant.

Substitution : Il peut subir des réactions de substitution nucléophile pour former divers analogues.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : L'hydrogène gazeux en présence d'un catalyseur au palladium est couramment utilisé pour les réactions de réduction.

Substitution : Des nucléophiles tels que l'azoture de sodium ou le méthylate de sodium sont utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés et analogues du this compound, qui peuvent avoir des activités et des propriétés biologiques différentes .

Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme outil pour étudier le métabolisme des glycosphingolipides et l'inhibition enzymatique.

Biologie : Le composé est utilisé pour étudier les processus cellulaires impliquant les glycosphingolipides.

Médecine : Le this compound est utilisé pour traiter la maladie de Gaucher de type I et la maladie de Niemann-Pick de type C.

Mécanisme d'action

Le this compound exerce ses effets en inhibant l'enzyme glucosylcéramide synthase, qui est essentielle à la synthèse des glycosphingolipides . En inhibant cette enzyme, le this compound réduit l'accumulation de glycosphingolipides dans les cellules, atténuant ainsi les symptômes de maladies telles que la maladie de Gaucher et la maladie de Niemann-Pick de type C . Le composé se lie au site actif de l'enzyme, empêchant la formation de glucosylcéramide .

Comparaison Avec Des Composés Similaires

Composés similaires

Imiglucérase : Une thérapie de remplacement enzymatique utilisée pour traiter la maladie de Gaucher.

Eliglustat : Un autre inhibiteur de la glucosylcéramide synthase utilisé pour traiter la maladie de Gaucher.

Migalastat : Une chaperonne pharmacologique utilisée pour traiter la maladie de Fabry.

Unicité du chlorhydrate de miglustat

Le this compound est unique en son genre en raison de sa capacité à inhiber la synthèse des glycosphingolipides en ciblant la glucosylcéramide synthase. Contrairement aux thérapies de remplacement enzymatique telles que l'imiglucérase, le this compound est un médicament oral qui peut être utilisé chez les patients qui ne sont pas candidats à une thérapie de remplacement enzymatique . De plus, il s'agit de la seule thérapie approuvée pour la maladie de Niemann-Pick de type C, ce qui en fait une option de traitement précieuse pour ce trouble rare .

Propriétés

IUPAC Name |

(2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO4.ClH/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12;/h7-10,12-15H,2-6H2,1H3;1H/t7-,8+,9-,10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAFAUYWVZMWPR-ZSOUGHPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CC(C(C(C1CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210110-90-0 | |

| Record name | 3,4,5-Piperidinetriol, 1-butyl-2-(hydroxymethyl)-, hydrochloride (1:1), (2R,3R,4R,5S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210110-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

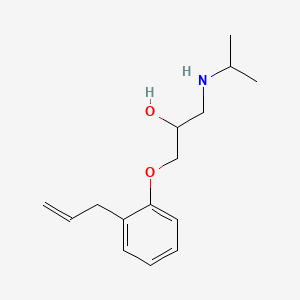

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

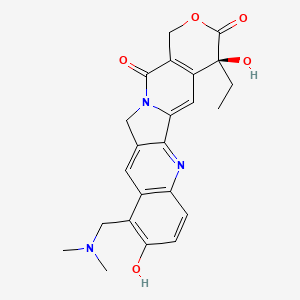

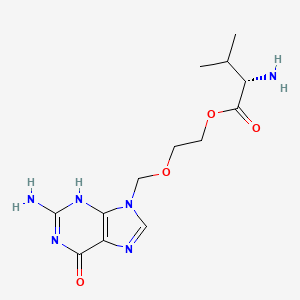

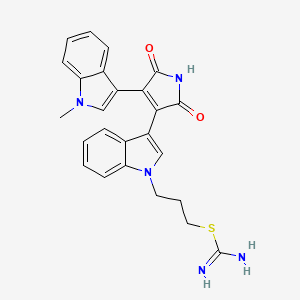

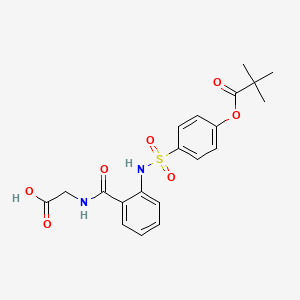

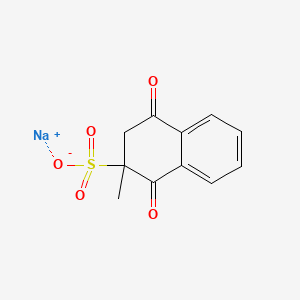

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.